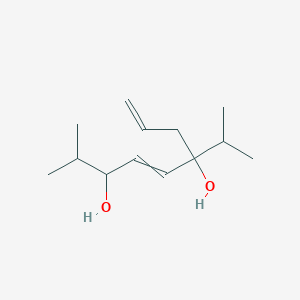
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol is a chemical compound with the molecular formula C15H26O2. It is a type of organic compound that contains both hydroxyl groups and double bonds, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an alkyl or aryl magnesium halide reacts with a suitable precursor to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the yield and purity of the compound. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation or dehydrogenation steps in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: Contains similar hydroxyl and double bond functionalities.
γ-Eudesmol: Shares structural similarities with 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol.
Selinenol: Another compound with comparable chemical properties.
Propiedades
Número CAS |
106648-62-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-methyl-6-propan-2-ylnona-4,8-diene-3,6-diol |
InChI |
InChI=1S/C13H24O2/c1-6-8-13(15,11(4)5)9-7-12(14)10(2)3/h6-7,9-12,14-15H,1,8H2,2-5H3 |
Clave InChI |
ZIMVJZYDRQEKEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=CC(CC=C)(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
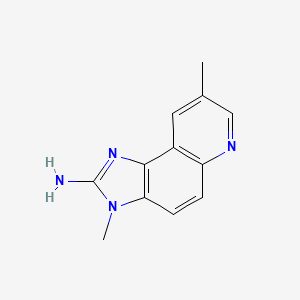
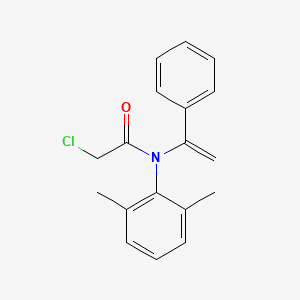

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
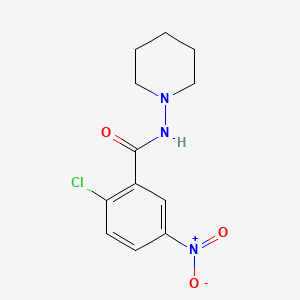
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
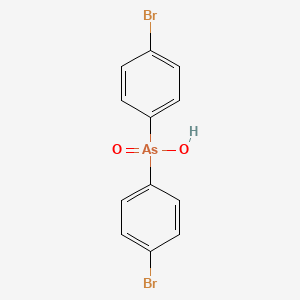
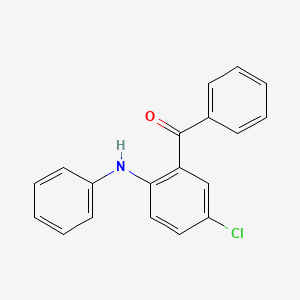
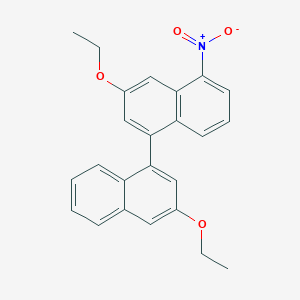

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

